1-Butyl-3-(3,4-dichlorophenyl)thiourea
Description
1-Butyl-3-(3,4-dichlorophenyl)thiourea is a thiourea derivative characterized by a butyl group attached to one nitrogen atom and a 3,4-dichlorophenyl group attached to the other. Thiourea derivatives are widely studied for their diverse biological and chemical properties, including enzyme inhibition, antioxidant activity, and coordination chemistry. These studies suggest that the electron-withdrawing chlorine substituents enhance stability and influence intermolecular interactions, which may correlate with biological efficacy .
Properties
IUPAC Name |
1-butyl-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-2-3-6-14-11(16)15-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUNLZABDXZMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with butyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
3,4-Dichloroaniline+Butyl isothiocyanate→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Butyl-3-(3,4-dichlorophenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which may lead to various biological effects. For example, it can inhibit the activity of certain proteases, thereby affecting cellular processes such as apoptosis and cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
- 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6): This derivative replaces the butyl group with a 3-(trifluoromethyl)phenyl group. Density Functional Theory (DFT) studies reveal enhanced reactivity due to the electron-withdrawing trifluoromethyl group, which increases electrophilicity.
1,3-Bis(3,4-dichlorophenyl)thiourea
Featuring dual 3,4-dichlorophenyl groups, this compound demonstrates robust antioxidant activity, with an IC50 of 52 µg/mL (ABTS assay) and 45 µg/mL (DPPH assay). The symmetry and increased chlorine content likely enhance radical scavenging by stabilizing the thiyl radical intermediate .
Derivatives with Pyridinyl Groups
- 1-(3,4-Dichlorophenyl)-3-(5-methoxy-3,4,6-trimethylpyridin-2-yl)thiourea (22a): Substitution with a methoxy-trimethylpyridinyl group improves solubility in polar solvents (e.g., ethanol).
Substituted Benzoyl and Alkyl Derivatives
- N-(3,4-Dichlorophenyl)-N'-(2/3/4-methylbenzoyl)thiourea: Benzoyl substituents increase molecular rigidity, improving thermal stability (melting points >150°C).
- 1-(3,4-Dichlorophenyl)-3-(2-methoxy-6-pentadecylbenzyl)thiourea (9c) :
The long pentadecyl chain enhances lipophilicity, facilitating membrane penetration. This compound shows antibacterial activity against Gram-positive strains, with a mass spectral peak at m/z 551 ([M+H]+) .
Nitrophenyl and Chlorophenyl Derivatives
- 1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea :
The nitro group increases electrophilicity, as confirmed by computational analysis. This derivative’s charge transfer properties make it a candidate for optoelectronic applications .
Comparative Data Tables
Table 2: Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
